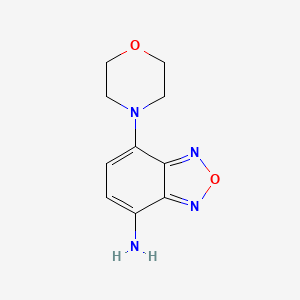

7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine is a chemical structure that is part of a broader class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that contain the morpholine moiety and are involved in biological processes such as inhibition of glucosidase and antioxidant activities, as well as antitumor activities .

Synthesis Analysis

The synthesis of related compounds involves the use of morpholine as a building block. For instance, benzimidazoles containing a morpholine skeleton were synthesized from 5-morpholin-4-yl-2-nitroaniline with various aldehydes through a 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite . Another related compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, was synthesized by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been determined in some cases using crystallography. For example, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined, and the crystals were found to belong to the monoclinic system, space group P21/c . This provides insight into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with the morpholine moiety can undergo various chemical reactions. The compound 7-(N-Morpholinyl)-7-methyl-8a-hydroxy-4,5,8,8a-tetrahydro-7H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole 6-oxide, for example, behaves as a synthetic equivalent of a 1,4-dicarbonyl compound and reacts with nucleophiles to give derivatives of benzofuran, indole, 1,4-dioxime, and pyridazine . These reactions are characteristic of nitrones, where the compound can add water and a hydride ion.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the morpholine moiety, such as their antioxidant activities, have been evaluated using various in vitro assays. The benzimidazoles synthesized in one study exhibited high scavenging activity, as assessed by ABTS+ and DPPH methods, and showed inhibitory potential against α-glucosidase, which was better than the standard acarbose . These properties are significant for the potential therapeutic application of these compounds.

科学的研究の応用

Synthesis and Chemical Properties

7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine demonstrates versatility in synthetic chemistry. Samsonov and Volodarskii (1998) explored its behavior as a synthetic equivalent of a 1,4-dicarbonyl compound, reacting with various nucleophiles to form benzofuran, indole, and pyridazine derivatives (Samsonov & Volodarskii, 1998). Kuznetsov et al. (2007) developed a method for synthesizing pyrido[3,4-d]pyrimidines using this compound, showcasing its utility in creating complex heterocyclic structures (Kuznetsov, Nam, & Chapyshev, 2007).

Antimicrobial and Anticancer Properties

Bektaş et al. (2007) synthesized triazole derivatives using 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine, which showed promising antimicrobial activities (Bektaş et al., 2007). Dave et al. (2012) reported the synthesis of novel quinazoline derivatives with preliminary in-vitro cytotoxic activity, suggesting potential as anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Analytical Chemistry Applications

In analytical chemistry, 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine has been used as a derivatization agent. Toyo’oka et al. (1991) synthesized derivatives for the fluorogenic tagging of carboxylic acids, facilitating their detection in high-performance liquid chromatography (Toyo’oka, Ishibashi, Takeda, & Imai, 1991). Additionally, Uzu et al. (1991) explored its use in chemilumigenic reagents for detecting amines and amino acids (Uzu, Imai, Nakashima, & Akiyama, 1991).

Biochemical Research

In biochemical research, its derivatives have been used to study lipid transport and membrane structure. McIntyre and Sleight (1991) developed a method for modifying NBD-labeled lipids in biological membranes, important for studying phospholipid membrane asymmetry (McIntyre & Sleight, 1991).

Synthesis of Medicinally Important Compounds

Prajapati et al. (2019) demonstrated the use of 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine in the synthesis of benzoxazines, which are key intermediates for producing various medicinally relevant compounds (Prajapati, Kumar, Kandhikonda, Kant, & Tadigoppula, 2019).

作用機序

Target of Action

Similar compounds such as 6-morpholin-4-yl-9h-purine have been found to target the serine/threonine-protein kinase chk1 . Another compound, 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, targets the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various targets, receptors, or microorganisms .

Pharmacokinetics

A similar compound, pf-06447475, has been found to be a highly potent, brain penetrant, and selective lrrk2 inhibitor which has been further profiled in in vivo safety and pharmacodynamic studies .

Result of Action

Similar compounds have been found to have various effects on cellular processes .

Safety and Hazards

将来の方向性

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in pharmaceuticals, given the presence of the morpholine ring, which is a common feature in many drugs .

特性

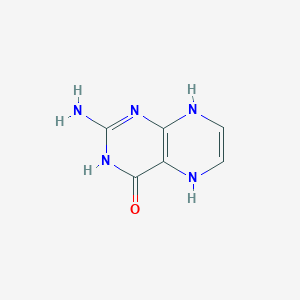

IUPAC Name |

4-morpholin-4-yl-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-7-1-2-8(10-9(7)12-16-13-10)14-3-5-15-6-4-14/h1-2H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCSTSZSZFUHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C3=NON=C23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine | |

CAS RN |

842964-18-5 |

Source

|

| Record name | 7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)

![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)

![N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2538547.png)